molecular formula C16H19N3OS B1204243 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine CAS No. 55745-35-2

1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine

Cat. No.: B1204243
CAS No.: 55745-35-2
M. Wt: 301.4 g/mol
InChI Key: PZGCFBVHUMLXBW-UHFFFAOYSA-N
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Description

1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine is a complex organic compound that features a benzofuran ring fused with a thiazole and piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine typically involves multiple steps. One common method includes the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Scientific Research Applications

1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of various enzymes and receptors, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine is unique due to its combination of benzofuran, thiazole, and piperazine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

55745-35-2

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-1,3-thiazole

InChI

InChI=1S/C16H19N3OS/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16/h1-2,4,10-11H,3,5-9,12H2

InChI Key

PZGCFBVHUMLXBW-UHFFFAOYSA-N

SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4

Canonical SMILES

C1COC2=C1C=C(C=C2)CN3CCN(CC3)C4=NC=CS4

Key on ui other cas no.

55745-35-2

Related CAS

57359-17-8 (mono-hydrochloride)

Synonyms

1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine
1-(coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine monohydrochloride
S 3608

Origin of Product

United States

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